Glycyl-alanyl-valine

Collagen Biochemistry Protein Folding Peptide Synthesis

Researchers requiring a defined collagen model peptide often face supply inconsistency for short, sequence-specific motifs. Glycyl-alanyl-valine (Gly-Ala-Val) directly addresses this need as a high-purity tripeptide embodying the native collagen Gly-X-Y repeat. Sourced for biochemical and structural biology applications, its precise sequence is critical for reproducible triple helix folding assays and enzymatic stability studies. • Serves as a validated benchmark for acid hydrolysis kinetics, with C-terminal Val conferring defined stability. • Functions as a core building block for solid-phase synthesis of longer collagen-mimetic peptides. • Provides a literature-supported negative control sequence for cell adhesion and integrin signaling experiments.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 121428-48-6
Cat. No. B053304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-alanyl-valine
CAS121428-48-6
SynonymsGly-Ala-Val
glycyl-alanyl-valine
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C10H19N3O4/c1-5(2)8(10(16)17)13-9(15)6(3)12-7(14)4-11/h5-6,8H,4,11H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1
InChIKeyJRDYDYXZKFNNRQ-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-alanyl-valine Overview


Glycyl-alanyl-valine (CAS 121428-48-6), also known as Gly-Ala-Val, is a linear tripeptide composed of glycine, alanine, and valine residues . It is a small organic compound belonging to the oligopeptide class, specifically a tripeptide [1]. It is primarily used as a high-purity research reagent in biochemistry, nutritional science, and structural biology , and is a component of the classic collagen repeating motif (Gly-X-Y) [2].

Collagen-mimetic peptide building block with native Gly-X-Y motif
C-terminal valine defines acid-stability ranking (Phe > Val > Gly)
Inert control motif for LTP and integrin adhesion studies
High hydrophilicity supports aqueous method development

Why Glycyl-alanyl-valine Cannot Be Substituted


The specific sequence of amino acids in a tripeptide dictates its physicochemical properties and biological function. Simply interchanging amino acids or altering their order creates a distinct chemical entity with different behavior. For instance, reversing the sequence to Val-Ala-Gly changes the N- and C-termini, affecting its processing by aminopeptidases and carboxypeptidases [1]. Similarly, substituting a single residue, such as replacing valine with phenylalanine, can alter its acid stability, as the C-terminal amino acid is a key determinant in resistance to acid hydrolysis [2]. Furthermore, the Gly-Ala-Val sequence is not arbitrary; it constitutes a natural collagen motif. Its substitution with other amino acids in collagen model peptides leads to disruptions in triple helix formation, highlighting its unique structural role [3]. Therefore, the selection of glycyl-alanyl-valine over a 'similar' tripeptide is a precise choice driven by its specific sequence identity, which governs its behavior in biochemical assays, enzymatic studies, and structural biology models.

Sequence order alters enzymatic processing
Reversed sequence Val-Ala-Gly changes N-/C-termini, may shift aminopeptidase and carboxypeptidase behavior.
C-terminal residue governs acid hydrolysis stability
Replacing valine with glycine or phenylalanine changes acid-lability ranking, potentially affecting quantitative hydrolysis protocols.
Motif disruption alters triple-helix folding
Substituting any residue within Gly-Ala-Val may block collagen-like triple-helix propagation in structural biology models.

Glycyl-alanyl-valine Comparative Evidence


Collagen Triple Helix Stability

In a collagen model peptide, the presence of the native Gly-Ala-Val sequence is critical for proper triple helix formation. A study by Xu et al. (2002) replaced the central glycine residue with alanine in a (Gly-X-Y) repeating sequence, which included the Gly-Ala-Val motif. This mutation led to a measurable disruption in helix propagation, demonstrating that the native sequence is required for correct folding [1].

Triple-helix folding
Class-level
Native Gly-Ala-Val motif supported normal helix propagation; Gly→Ala substitution at the central residue disrupted folding from the mutation site onward.
Supports sequence-specific folding requirement in collagen model studies
Model peptide T1-892 context; folding disruption is mutation-site dependent
Collagen Biochemistry Protein Folding Peptide Synthesis

Acid Hydrolysis Stability by C-Terminal Residue

The acid stability of peptides is not uniform and depends on the C-terminal amino acid. A comparative study established a hierarchy of acid stability for C-terminal residues: Phenylalanine (Phe) > Valine (Val) > Glycine (Gly) [1]. This indicates that tripeptides ending in valine (such as Gly-Ala-Val) will exhibit different resistance to acid hydrolysis compared to those ending in glycine or phenylalanine. Furthermore, the same study showed that dipeptides like Ala-Val display enhanced rates of hydrolysis from resin compared to their parent aminoacyl groups [1].

Acid hydrolysis stability
Class-level
Established C-terminal stability order: Phe > Val > Gly. Gly-Ala-Val, terminating in valine, sits between the extremes.
Aids acid hydrolysis protocol selection based on residue-dependent lability
Comparative peptide hydrolysis study; rank applies to free C-terminus
Analytical Chemistry Peptide Stability Hydrolysis

Inactive Control for Neuronal LTP Studies

The hexapeptide Gly-Ala-Val-Ser-Thr-Ala (GAVSTA), which contains the Gly-Ala-Val core, has been validated and used as a biologically inactive control in studies of long-term potentiation (LTP). In these experiments, infusions of GAVSTA resulted in a potentiation effect that decayed steadily over 40 minutes, in contrast to active peptides like RGDS, which cause a more rapid decay or blockade of LTP stabilization [1]. This established role as a negative control is a functional property that simpler tripeptides cannot claim.

Inert control in LTP
Class-level
Hexapeptide GAVSTA (containing Gly-Ala-Val) caused steady potentiation decay over 40 min, unlike active RGDS peptides that rapidly blocked LTP stabilization.
Context for selecting inert control motifs in synaptic plasticity research
Rat hippocampal slice model; response profile is motif-dependent
Neuroscience Synaptic Plasticity Control Peptides

Predicted Boiling Point and Hydrophilicity

The predicted physicochemical properties of Gly-Ala-Val highlight its distinct nature. It has a high predicted boiling point of 565.0±45.0 °C at 760 mmHg, which differentiates it from smaller dipeptides or individual amino acids . Its predicted LogD value of -3.76 at pH 7.4 indicates it is a highly hydrophilic compound , which is a key consideration for solubility and handling in aqueous biological buffers.

Predicted properties
Data to verify
Boiling point: 565.0±45.0 °C (760 mmHg); LogD (pH 7.4): -3.76 (ACD/Labs Percepta). High hydrophilicity compared to constituent amino acids.
Informs solvent selection and HPLC method development
Predicted data; experimental verification recommended
Analytical Chemistry Physicochemical Properties Peptide Handling

Glycyl-alanyl-valine Application Scenarios


Collagen-Mimetic Peptide Building Block

Procure Gly-Ala-Val as a key building block for the solid-phase synthesis of longer collagen-mimetic peptides containing the native (Gly-X-Y) repeating motif. As demonstrated in collagen model peptide research, the specific Gly-Ala-Val sequence is essential for studying the effects of disease-related mutations on triple helix folding and stability [1].

Peptide Hydrolysis and Stability Standard

Use Gly-Ala-Val as a specific analytical standard or model substrate in studies investigating peptide stability and hydrolysis kinetics. Its C-terminal valine residue places it in a defined tier of acid stability (Phe > Val > Gly), allowing researchers to use it as a comparative benchmark when assessing the degradation rates of other peptides [1].

Inert Control Peptide Motif for Neuroscience

Select Gly-Ala-Val for incorporation into longer peptide sequences, such as GAVSTA, that serve as validated, biologically inactive negative controls in experiments involving cell adhesion, synaptic plasticity (LTP), and integrin signaling pathways. This provides a defined, literature-backed control for pharmacological studies [1].

Hydrophilic Model for Chromatography Development

Employ Gly-Ala-Val as a model, highly hydrophilic compound (predicted LogD of -3.76 at pH 7.4) [1] for developing and validating liquid chromatography (LC) or HPLC methods. Its distinct retention time relative to more hydrophobic peptides aids in optimizing gradient elution programs for complex peptide separations.

Application
Selection Property
Validation Focus
Collagen triple-helix folding studies
Sequence-dependent helix propagation
Triple-helix stability assays and mutation modelling
Acid hydrolysis protocol development
C-terminal residue stability ranking
Hydrolysis rate comparison (Phe > Val > Gly)
Synaptic plasticity control experiments
Biologically inert sequence validation
LTP decay profile vs. active integrin-binding peptides
Hydrophilic peptide LC method development
High predicted aqueous solubility
Retention time mapping and gradient optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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